molecular formula C13H11F6N B12340387 2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline

2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline

Cat. No.: B12340387
M. Wt: 295.22 g/mol
InChI Key: KSBLSIZDRFCECT-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic properties. These characteristics make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and the hex-1-yn-1-yl group onto an aniline ring. This can be achieved through multi-step organic synthesis, including halogenation, alkylation, and coupling reactions. Common reagents used in these reactions include fluorinating agents like Selectfluor, alkyl halides, and palladium catalysts for coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves scalable processes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods like chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, potentially inhibiting enzymes or modulating receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trifluoroaniline: A simpler fluorinated aniline derivative.

    4-(Trifluoromethyl)aniline: Another fluorinated aniline with a trifluoromethyl group.

    Hex-1-yn-1-yl derivatives: Compounds with similar alkyne groups attached to aromatic rings.

Uniqueness

2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of multiple fluorine atoms and the hex-1-yn-1-yl group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11F6N

Molecular Weight

295.22 g/mol

IUPAC Name

2,3,5-trifluoro-6-hex-1-ynyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H11F6N/c1-2-3-4-5-6-7-9(14)8(13(17,18)19)10(15)11(16)12(7)20/h2-4,20H2,1H3

InChI Key

KSBLSIZDRFCECT-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N

Origin of Product

United States

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